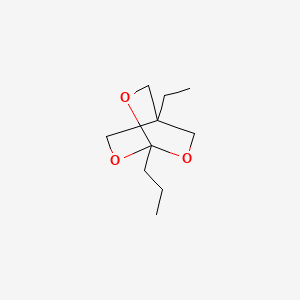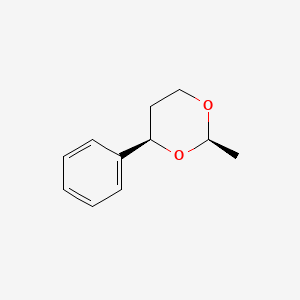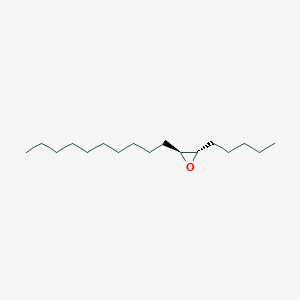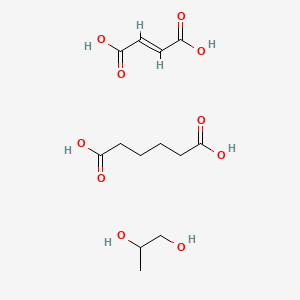
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a hex-5-ene-1,3-diyn-1-yl group and a methoxy group. This compound is notable for its unique structure, which includes both alkyne and alkene functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzene and hex-5-ene-1,3-diyne.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the desired product. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Chemical Reactions Analysis
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities, leading to the formation of epoxides or diketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the nature of its interactions with biomolecules. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Hex-5-ene-1,3-diyn-1-yl)benzene and 1-(Hex-5-ene-1,3-diyn-1-yl)-4-hydroxybenzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of both alkyne and alkene functionalities, along with the methoxy group, makes this compound particularly versatile in chemical reactions and applications.
Properties
CAS No. |
59935-69-2 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-hex-5-en-1,3-diynyl-4-methoxybenzene |
InChI |
InChI=1S/C13H10O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h3,8-11H,1H2,2H3 |
InChI Key |
AQGIIMZFHASZNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)

![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)



![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

